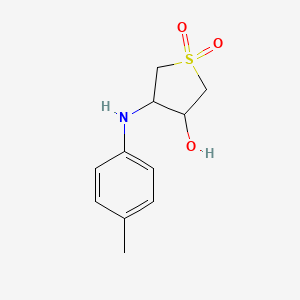

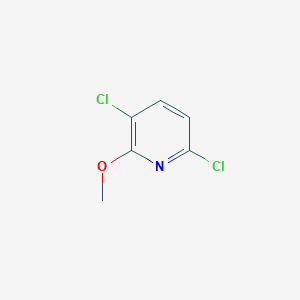

![molecular formula C10H10F3NO3 B2597950 (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1241677-90-6](/img/structure/B2597950.png)

(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid” is a chemical compound . It is listed in chemical databases, indicating its relevance in chemical research .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography . Unfortunately, specific information about the molecular structure of “this compound” was not found in the available data.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques . Unfortunately, specific information about the physical and chemical properties of “this compound” was not found in the available data.Applications De Recherche Scientifique

1. Metabolomics and Biomarker Identification

Metabolomics studies have highlighted the complex toxic effects of chemical compounds like Bisphenol A (BPA) on organisms. Metabolomics, a rapidly developing field, offers a promising avenue for novel biomarker identification and deeper understanding of toxicity mechanisms. Changes in metabolic pathways such as glycolysis, Krebs cycle, and β oxidation of long chain fatty acids after exposure to certain chemicals suggest highly complex toxic effects on organisms. This area of research could be leveraged to understand the impact of various chemicals including (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid on metabolic processes and potential biomarker identification (Wang et al., 2018).

2. Biotechnology and Amino Acid Production

Biotechnological methods have significantly contributed to the production of amino acids, which are crucial in human nutrition and health maintenance. Amino acids serve various purposes, including as animal feed additives, flavor enhancers, and ingredients in cosmetic and pharmaceutical products. The manufacturing methods and the role of biotechnology in the production of amino acids for the pharmaceutical industry have been extensively reviewed, underscoring the importance of amino acids in different industries and their production capacity requirements (Ivanov et al., 2013).

3. Amino Acid Degrading Enzymes in Cancer Therapy

The deprivation of certain amino acids using amino acid degrading enzymes is a strategic approach in the treatment of amino acid-dependent cancers. This strategy exploits the compromised metabolism of malignant cells and has shown promise in controlling tumor growth. Amino acids like L-asparagine, L-methionine, L-arginine, and L-lysine, when targeted by specific degrading enzymes, have been successfully used in the treatment of various types of cancer. Further research into cancer cell metabolism could define potential targets for controlling tumor growth using amino acid degrading enzymes, possibly including this compound (Pokrovsky et al., 2019).

Mécanisme D'action

Mode of Action

The presence of the trifluoromethoxy phenyl group suggests that it may interact with its targets through hydrophobic interactions and hydrogen bonding .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

The molecular and cellular effects of (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid’s action are currently unknown. Given the lack of identified targets and pathways, it’s difficult to predict the compound’s effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interactions with its targets .

Safety and Hazards

Orientations Futures

The future directions in the study of a compound often depend on its potential applications and the current challenges in its research. Unfortunately, specific information about the future directions of “(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid” research was not found in the available data .

Analyse Biochimique

Biochemical Properties

(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as lactate dehydrogenase, which is involved in the conversion of lactate to pyruvate in metabolic pathways . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization . Furthermore, this compound can affect cell signaling pathways by interacting with key proteins, thereby modulating cellular responses to environmental changes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of lactate dehydrogenase, thereby affecting the conversion of lactate to pyruvate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is known to affect metabolic flux by modulating the activity of key enzymes, such as lactate dehydrogenase . Additionally, this compound can influence metabolite levels by altering the expression of genes involved in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting signals . The activity and function of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments.

Propriétés

IUPAC Name |

(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXUCQCJZKJMIR-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2597870.png)

![2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)

![2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B2597880.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2597882.png)

![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2597886.png)